molecular formula C11H13Br2NO2 B8639942 4-[bis(2-bromoethyl)amino]benzoic acid CAS No. 2045-18-3

4-[bis(2-bromoethyl)amino]benzoic acid

Cat. No.: B8639942
CAS No.: 2045-18-3
M. Wt: 351.03 g/mol
InChI Key: PDMWTJJWTBLAOZ-UHFFFAOYSA-N
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Description

Significance of Aromatic Nitrogen Mustard Derivatives in Contemporary Chemical Biology

Aromatic nitrogen mustards represent a class of bifunctional alkylating agents characterized by a nitrogen atom attached to an aromatic ring and bearing two haloethyl groups. In contemporary chemical biology, these compounds are significant for their ability to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA. biointerfaceresearch.comwikipedia.org This alkylating capability allows them to be used as probes to study DNA structure, function, and repair mechanisms. The aromatic ring system in these derivatives plays a crucial role in modulating their reactivity and lipophilicity, which in turn influences their cellular uptake and distribution. nih.gov By modifying the substituents on the aromatic ring, researchers can fine-tune the electronic properties and, consequently, the alkylating activity of the nitrogen mustard moiety, making them versatile tools for targeted biological investigations. biointerfaceresearch.com

Historical Perspective and Evolution of Alkylating Agents in Research

The origins of alkylating agents in scientific research are rooted in the study of chemical warfare agents from World War I, specifically sulfur mustards. acs.org Observations of the profound biological effects of these compounds, such as their vesicant and myelosuppressive properties, spurred investigations into their mechanisms of action. This led to the development of nitrogen mustards, which were among the first compounds to be systematically studied for their cytotoxic effects. wikipedia.orgnih.gov Early research in the 1940s demonstrated their ability to kill rapidly dividing cells, which laid the groundwork for their investigation as potential anticancer agents. nih.gov Over the decades, the evolution of alkylating agents has been marked by a drive to improve selectivity and reduce toxicity. This has led to the synthesis of a vast array of derivatives, including aromatic nitrogen mustards, where the mustard moiety is attached to a carrier molecule intended to direct the agent to specific cells or tissues. nih.gov

Overview of 4-[bis(2-bromoethyl)amino]benzoic acid and its Halogenated Analogues in Academic Investigation

This compound is an aromatic nitrogen mustard that features a benzoic acid group. The presence of bromine as the halogen in the ethyl arms distinguishes it from its more commonly studied chloro-analogue. The nature of the halogen atom can significantly influence the reactivity of the nitrogen mustard, with bromo-derivatives generally being more reactive than their chloro counterparts due to the better leaving group ability of bromide. This heightened reactivity can be advantageous in certain research applications where rapid alkylation is desired.

Its close analogue, 4-[bis(2-chloroethyl)amino]benzoic acid, has been a subject of interest in medicinal chemistry as a potential alkylating agent. cymitquimica.com The carboxylic acid group in these molecules offers a handle for further chemical modification, such as conjugation to carrier molecules, to enhance targeting. cymitquimica.com Academic investigations into these halogenated analogues often focus on structure-activity relationships, exploring how modifications to the aromatic ring or the alkylating arms affect their biological activity and mechanism of action. researchgate.net

Rationale for Advanced Research into the Chemical Compound's Modalities and Potential

The rationale for advanced research into this compound stems from several key areas. Firstly, its potential for increased reactivity compared to its chloro-analogue warrants investigation into its efficacy as a tool for rapid and efficient labeling of biomolecules in vitro and in cellular contexts. Secondly, the benzoic acid moiety provides a versatile platform for the development of targeted probes and bioconjugates. By attaching this molecule to peptides, antibodies, or other ligands, researchers could potentially direct its alkylating activity to specific cellular compartments or protein targets, enabling more precise studies of biological processes. researchgate.net Furthermore, a detailed understanding of the reactivity and biological interactions of this bromo-derivative would contribute valuable knowledge to the broader field of nitrogen mustard chemistry and aid in the rational design of new chemical tools for biological research.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its application in research. While specific experimental data for this compound is not widely available, its properties can be inferred from its structure and comparison with its chloro-analogue and related compounds.

Chemical Identifiers of this compound and its Chloro-Analogue

IdentifierThis compound4-[bis(2-chloroethyl)amino]benzoic acid
IUPAC Name This compound4-[bis(2-chloroethyl)amino]benzoic acid
CAS Number Not available1141-37-3 cymitquimica.com
Molecular Formula C11H13Br2NO2C11H13Cl2NO2 cymitquimica.com
SMILES C1=CC(=CC=C1C(=O)O)N(CCBr)CCBrC1=CC(=CC=C1C(=O)O)N(CCCl)CCCl cymitquimica.com
Molecular Weight 351.03 g/mol 262.13 g/mol

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)4-Bromobenzoic acid (Experimental)4-Aminobenzoic acid (Experimental)
Melting Point Not available252-254 °C 187-189 °C chemicalbook.com
Solubility Expected to be slightly soluble in water, soluble in organic solvents.Slightly soluble in hot water, soluble in ethanol (B145695). Slightly soluble in water, soluble in ethanol. chemicalbook.com
Appearance Expected to be a solid.Colorless to red crystals. nih.govWhite crystalline powder. chemicalbook.com

Synthesis and Manufacturing

The synthesis of this compound would likely follow established methods for the preparation of aromatic nitrogen mustards. A plausible synthetic route could involve the following key steps:

Alkylation of a p-aminobenzoic acid derivative: The synthesis would likely start with a protected form of 4-aminobenzoic acid, such as its ethyl or methyl ester, to prevent the carboxylic acid group from interfering with subsequent reactions. This starting material would then be reacted with an excess of a suitable bromo-containing reagent, such as 2-bromoethanol, under appropriate conditions to introduce the two hydroxyethyl (B10761427) groups onto the amino nitrogen.

Halogenation of the dihydroxyethyl intermediate: The resulting dihydroxyethyl intermediate, 4-[bis(2-hydroxyethyl)amino]benzoic acid ester, would then be subjected to a halogenation reaction to convert the hydroxyl groups into bromine atoms. Reagents commonly used for this transformation include phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).

Hydrolysis of the ester: The final step would involve the hydrolysis of the ester group to yield the desired carboxylic acid, this compound. This is typically achieved by treating the ester with an aqueous acid or base.

A similar synthetic strategy has been reported for the preparation of other aromatic nitrogen mustards. globethesis.com For instance, the synthesis of N,N-bis(2-chloroethyl)-1,4-phenylenediamine involves the reaction of 4-nitroaniline (B120555) with diethanolamine, followed by chlorination with thionyl chloride and subsequent reduction of the nitro group. globethesis.com

Applications in Research

The unique chemical properties of this compound make it a potentially valuable tool in various areas of chemical biology research.

Role as a Bifunctional Alkylating Agent in Molecular Probing

As a bifunctional alkylating agent, this compound has the capacity to form cross-links between and within biomolecules. nih.gov This property is of particular interest in the study of DNA, where interstrand and intrastrand cross-links can be introduced to investigate DNA conformation, protein-DNA interactions, and the cellular mechanisms of DNA repair. biointerfaceresearch.com The increased reactivity of the bromoethyl groups compared to chloroethyl groups could allow for more rapid and efficient cross-linking under specific experimental conditions.

Utility in the Synthesis of Bioconjugates and Targeted Molecular Assemblies

The carboxylic acid functionality of this compound serves as a convenient attachment point for conjugation to a wide range of biomolecules and targeting moieties. researchgate.net This allows for the creation of targeted molecular assemblies designed to deliver the alkylating functionality to specific sites within a cell or organism. For example, conjugation to a cell-penetrating peptide could enhance its cellular uptake, while attachment to a ligand that binds to a specific receptor could direct the compound to a particular cell type. Such bioconjugation strategies are at the forefront of efforts to develop more selective and potent research probes. researchgate.net

Investigation of Structure-Activity Relationships among Halogenated Analogues

The systematic study of halogenated analogues of 4-(dialkylamino)benzoic acids, including the chloro-, bromo-, and potentially iodo-derivatives, is crucial for understanding the structure-activity relationships that govern their reactivity and biological effects. By comparing the properties and activities of these compounds, researchers can gain insights into how the nature of the halogen atom influences the rate and selectivity of alkylation. This knowledge is fundamental for the rational design of new nitrogen mustard-based compounds with tailored properties for specific research applications, such as probes with varying degrees of reactivity or selectivity for different nucleophilic sites on biomolecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2045-18-3

Molecular Formula

C11H13Br2NO2

Molecular Weight

351.03 g/mol

IUPAC Name

4-[bis(2-bromoethyl)amino]benzoic acid

InChI

InChI=1S/C11H13Br2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16)

InChI Key

PDMWTJJWTBLAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(CCBr)CCBr

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4 Bis 2 Bromoethyl Amino Benzoic Acid

Strategies for the Chemical Synthesis of 4-[bis(2-bromoethyl)amino]benzoic acid

The chemical synthesis of this compound is a nuanced process that can be approached through several strategic pathways. These strategies generally focus on the sequential construction of the molecule, beginning with a functionalized benzene (B151609) ring and systematically adding the necessary components.

Derivatization from p-Aminobenzoic Acid Scaffolds

The foundational starting material for the synthesis of this compound is typically p-aminobenzoic acid (PABA) or its ester derivatives. epa.govmdpi.com PABA provides the core benzoic acid structure with an amino group at the para position, which serves as the attachment point for the bromoethyl chains.

A common initial step in the synthesis is the esterification of the carboxylic acid group of PABA. mdpi.com This is a crucial protecting group strategy to prevent the acidic proton of the carboxyl group from interfering with subsequent reactions, particularly those involving basic reagents or conditions. The ethyl ester, ethyl 4-aminobenzoate (B8803810), is a frequently used intermediate due to its relative stability and the ease with which it can be hydrolyzed back to the carboxylic acid in the final step of the synthesis. quora.com The esterification can be achieved through Fischer esterification, reacting PABA with ethanol (B145695) in the presence of an acid catalyst. google.com

Introduction of the Bis(2-bromoethyl)amino Moiety

With the carboxylic acid group protected as an ester, the next critical phase of the synthesis is the introduction of the bis(2-bromoethyl)amino moiety onto the nitrogen atom of the p-aminobenzoate scaffold.

The most prevalent and well-documented method for introducing the bis(2-bromoethyl)amino group involves a two-step process: initial hydroxylation followed by halogenation. First, the amino group of ethyl 4-aminobenzoate is reacted with two equivalents of a suitable two-carbon building block containing a hydroxyl group. A common reagent for this transformation is 2-chloroethanol (B45725) or ethylene (B1197577) oxide. This reaction results in the formation of the key intermediate, ethyl 4-[bis(2-hydroxyethyl)amino]benzoate.

Once the dihydroxyethyl intermediate is obtained, the hydroxyl groups are converted to bromides. This is typically accomplished using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). youtube.com The reaction with PBr₃ is a well-established method for converting primary and secondary alcohols to alkyl bromides. wikipedia.org This direct halogenation approach is generally efficient and yields the desired ethyl 4-[bis(2-bromoethyl)amino]benzoate.

While the halogenation of a dihydroxyethyl precursor is the most common route, alternative strategies for the formation of the bromoethyl chains can be considered. One such approach could involve the direct N-alkylation of ethyl 4-aminobenzoate with a reagent that already contains the bromoethyl group, such as 1,2-dibromoethane. However, this method can be more challenging to control, with a higher potential for side reactions, including over-alkylation and the formation of quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions would be necessary to favor the desired bis-alkylation product.

Functional Group Interconversions on the Benzoic Acid Moiety

The final step in the synthesis of this compound, when an ester protecting group is used, is the hydrolysis of the ester back to the carboxylic acid. This is typically achieved through acid- or base-catalyzed hydrolysis. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis, using a dilute acid such as hydrochloric acid, is often preferred to avoid potential side reactions that could occur under strongly basic conditions with the bromoethyl groups. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester in an aqueous acidic solution. chemguide.co.uk

Synthesis of Key Intermediates and Closely Related Analogues (e.g., 4-[bis(2-chloroethyl)amino]benzoic acid)

The synthesis of key intermediates and closely related analogues provides valuable insight into the synthetic pathway for this compound. The synthesis of the chloro-analogue, 4-[bis(2-chloroethyl)amino]benzoic acid, follows a very similar route. chemicalbook.com

The key intermediate, 4-[bis(2-hydroxyethyl)amino]benzoic acid, is a central precursor. chemicalbook.com Its synthesis can be inferred from the preparation of analogous compounds. For instance, 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde can be prepared by the reaction of p-fluorobenzaldehyde with diethanolamine, suggesting a similar nucleophilic aromatic substitution approach could be employed with a suitable 4-halobenzoic acid derivative. chemicalbook.com

The conversion of the dihydroxyethyl intermediate to the corresponding dichloro derivative is accomplished using a chlorinating agent, most commonly thionyl chloride (SOCl₂). chemicalbook.com The reaction is typically carried out in an inert solvent. This process mirrors the bromination step in the synthesis of the target compound and underscores the general applicability of this halogenation strategy.

Below is a table summarizing the key compounds involved in these synthetic pathways.

Compound NameMolecular FormulaRole in Synthesis
p-Aminobenzoic AcidC₇H₇NO₂Starting Material
Ethyl 4-aminobenzoateC₉H₁₁NO₂Intermediate (Protected Starting Material)
4-[bis(2-hydroxyethyl)amino]benzoic acidC₁₁H₁₅NO₄Key Intermediate
Ethyl 4-[bis(2-hydroxyethyl)amino]benzoateC₁₃H₁₉NO₄Key Intermediate
This compoundC₁₁H₁₃Br₂NO₂Final Product
Ethyl 4-[bis(2-bromoethyl)amino]benzoateC₁₃H₁₇Br₂NO₂Intermediate (Protected Final Product)
4-[bis(2-chloroethyl)amino]benzoic acidC₁₁H₁₃Cl₂NO₂Closely Related Analogue

A summary of the primary synthetic transformations is provided in the table below.

Reaction StepStarting MaterialReagentsProduct
Esterificationp-Aminobenzoic AcidEthanol, Acid CatalystEthyl 4-aminobenzoate
N-alkylation (Hydroxylation)Ethyl 4-aminobenzoateEthylene Oxide or 2-ChloroethanolEthyl 4-[bis(2-hydroxyethyl)amino]benzoate
BrominationEthyl 4-[bis(2-hydroxyethyl)amino]benzoatePBr₃ or SOBr₂Ethyl 4-[bis(2-bromoethyl)amino]benzoate
HydrolysisEthyl 4-[bis(2-bromoethyl)amino]benzoateDilute Acid (e.g., HCl), WaterThis compound
Chlorination (Analogue Synthesis)4-[bis(2-hydroxyethyl)amino]benzoic acidSOCl₂4-[bis(2-chloroethyl)amino]benzoic acid

Preparation of Bis(2-hydroxyethyl)amino Benzoic Acid Esters

The journey towards the target compound typically commences with the synthesis of an ester of 4-[bis(2-hydroxyethyl)amino]benzoic acid. A common precursor is the ethyl ester, ethyl 4-[bis(2-hydroxyethyl)amino]benzoate. The formation of this intermediate can be approached through two primary routes:

Route A: Esterification followed by N-alkylation. The first step in this route is the esterification of 4-aminobenzoic acid. This is a classic Fischer esterification, where 4-aminobenzoic acid is reacted with an excess of an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid or by bubbling dry hydrogen chloride gas through the alcohol. orgsyn.orgprepchem.com The resulting ethyl 4-aminobenzoate is then subjected to N-alkylation. This is achieved by reacting it with two equivalents of a suitable 2-haloethanol, such as 2-bromoethanol, in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Alternatively, ethylene oxide can be used as the alkylating agent.

Route B: N-alkylation followed by esterification. In this alternative pathway, 4-aminobenzoic acid is first N-alkylated with two equivalents of 2-haloethanol or ethylene oxide to form 4-[bis(2-hydroxyethyl)amino]benzoic acid. Subsequently, this intermediate is esterified using standard methods, such as reaction with ethanol in the presence of an acid catalyst, to yield the desired ethyl 4-[bis(2-hydroxyethyl)amino]benzoate.

A series of twenty alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate and appropriate alkylating agents under simple and mild reaction conditions, highlighting the feasibility of the N-alkylation step. nih.gov

Transformation of Hydroxyl Groups to Haloethyl Groups (e.g., Chlorination using SOCl₂, POCl₃)

Once the bis(2-hydroxyethyl)amino benzoic acid ester is obtained, the next critical step is the conversion of the two hydroxyl groups into bromoethyl groups. This transformation is a key step in forming the cytotoxic nitrogen mustard moiety. While the user's prompt mentions chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) as examples for converting hydroxyl groups to haloethyl groups, analogous brominating agents are employed for the synthesis of the target compound.

A well-established method for this type of transformation involves the use of phosphorus tribromide (PBr₃). nih.govresearchgate.net In a procedure analogous to the synthesis of N,N-bis(2-bromoethyl)aniline, the precursor, ethyl 4-[bis(2-hydroxyethyl)amino]benzoate, would be treated with PBr₃. nih.govresearchgate.net This reaction is typically carried out in an inert solvent under controlled temperature conditions to manage its exothermic nature.

Another common method for converting primary alcohols to alkyl bromides is the use of concentrated hydrobromic acid (HBr). The reaction of ethanolamine (B43304) with hydrobromic acid to produce β-bromoethylamine hydrobromide serves as a precedent for this type of transformation. orgsyn.org This suggests that heating the diol precursor with concentrated HBr could also yield the desired dibrominated product.

The choice of brominating agent can be influenced by factors such as the desired reaction conditions, scale of the synthesis, and the sensitivity of the starting material.

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ester group to the free carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The ester, ethyl 4-[bis(2-bromoethyl)amino]benzoate, can be heated in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): Alternatively, the ester can be treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylate salt is then acidified in a separate step to yield the final carboxylic acid product.

Optimization of Reaction Conditions and Yields

ParameterConsiderations
Temperature The N-alkylation and bromination steps are often exothermic and may require cooling to control the reaction rate and prevent degradation. The esterification and hydrolysis steps may require heating to proceed at a reasonable rate.
Reaction Time Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and avoid the formation of byproducts from over-reaction.
Reagents and Catalysts The choice and stoichiometry of reagents, such as the alkylating agent, brominating agent, and catalyst, can significantly impact the yield. For instance, in related syntheses, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. researchgate.net
Solvent The selection of an appropriate solvent is critical for ensuring the solubility of reactants and facilitating the desired chemical transformations.

For example, in the synthesis of related aminobenzoic acid derivatives, the use of microwave irradiation in the presence of a palladium on carbon catalyst for a reduction step led to a significant improvement in yield from 60% to 85% and a drastic reduction in reaction time from 3 hours to 2 minutes. researchgate.net Similar strategies could be explored for optimizing the synthesis of the title compound.

Purification Techniques for Research-Grade Material

Obtaining research-grade this compound necessitates rigorous purification to remove any unreacted starting materials, reagents, and byproducts. A combination of techniques is typically employed:

Extraction: After the reaction is complete, a liquid-liquid extraction is often used as an initial purification step to separate the product from water-soluble impurities.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. For aromatic carboxylic acids, common solvents for recrystallization include ethanol, aqueous ethanol, and toluene. lookchem.com

Chromatography: For achieving high purity, chromatographic methods are often essential.

Column Chromatography: This technique can be used to separate the target compound from impurities based on their differential adsorption to a stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a highly effective method for the final purification and analysis of aromatic carboxylic acids. nih.gov

The purity of the final product is typically assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Molecular Mechanism of Action and Biological Interactions of 4 Bis 2 Bromoethyl Amino Benzoic Acid

Fundamental Principles of Alkylating Agent Action in Biological Systems

Alkylating agents are a class of reactive chemical compounds that exert their biological effects by transferring alkyl groups to various nucleophilic sites on cellular macromolecules. The primary target for these agents in the context of their cytotoxic effects is the DNA molecule. The chemical reactivity of alkylating agents stems from their ability to form highly electrophilic intermediates, such as carbocations or strained ring structures, which then readily react with electron-rich atoms in biological molecules.

Nitrogen mustards, the class to which 4-[bis(2-bromoethyl)amino]benzoic acid belongs, are characterized by the presence of a bis(2-haloethyl)amino group. The mechanism of action for these compounds is initiated by an intramolecular cyclization reaction. The nitrogen atom, acting as a nucleophile, attacks the carbon atom bearing the halogen, displacing the halide ion and forming a highly strained, three-membered aziridinium (B1262131) ring. This aziridinium ion is a potent electrophile and is the key reactive intermediate responsible for the alkylating activity of nitrogen mustards.

This reactive intermediate can then be attacked by a nucleophilic center on a biological molecule, most significantly on the DNA bases. This process, known as alkylation, results in the formation of a stable covalent bond between the alkylating agent and the macromolecule. Since nitrogen mustards are bifunctional, meaning they have two reactive haloethyl arms, this process can occur a second time. After the first alkylation event, the second haloethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion, which can then react with a second nucleophilic site. This bifunctionality is crucial for the formation of cross-links in DNA.

DNA Alkylation and Interstrand/Intrastrand Cross-linking by Aromatic Nitrogen Mustards

The cytotoxic effects of aromatic nitrogen mustards, including this compound, are primarily attributed to their ability to induce various forms of DNA damage, with the formation of interstrand and intrastrand cross-links being the most significant.

Specificity of Alkylation on DNA Bases (e.g., Guanine (B1146940) N7 Position)

The primary site of DNA alkylation by nitrogen mustards is the N7 position of guanine residues. nih.govnih.gov This is due to the high nucleophilicity of this particular nitrogen atom located in the major groove of the DNA double helix. While other sites on guanine and also on adenine (B156593) (such as the N3 position) can be alkylated, the N7 of guanine is the most frequent target. nih.gov The initial reaction involves the attack of the guanine N7 on the electrophilic aziridinium ion formed from one of the bromoethyl arms of the this compound molecule. This results in a monofunctional adduct, where the compound is covalently attached to a single guanine base.

Following the formation of this monoadduct, the second bromoethyl arm can undergo a similar activation process to form another aziridinium ion. This second reactive intermediate can then alkylate another nucleophilic site on the DNA. If this second alkylation event occurs on a guanine residue on the opposite DNA strand, it results in the formation of an interstrand cross-link (ICL). nih.gov Alternatively, if the second alkylation occurs on a nearby guanine on the same strand, it leads to an intrastrand cross-link. escholarship.org

Type of DNA AdductDescriptionPrimary Target Site
Monofunctional Adduct Covalent attachment of one arm of the nitrogen mustard to a single DNA base.N7 of Guanine
Interstrand Cross-link (ICL) Covalent linkage of the two arms of the nitrogen mustard to bases on opposite strands of the DNA.N7 of Guanine on adjacent strands
Intrastrand Cross-link Covalent linkage of the two arms of the nitrogen mustard to bases on the same strand of the DNA.N7 of Guanine on the same strand

Conformational Changes and Structural Alterations in DNA

The formation of bulky adducts and cross-links by this compound induces significant distortions in the regular structure of the DNA double helix. These conformational changes are a direct consequence of the covalent bonding of the agent to the DNA bases. The presence of the aromatic benzoic acid moiety and the alkyl chains introduces steric hindrance and alters the local geometry of the DNA.

Interstrand cross-links are particularly disruptive as they tether the two complementary strands of the DNA together, preventing their separation. This creates a rigid linkage that can lead to bending or kinking of the DNA helix at the site of the cross-link. The precise nature of the conformational change will depend on the sequence context of the cross-linked bases. These structural alterations are not readily accommodated by the cellular machinery responsible for DNA metabolism.

Inhibition of DNA Replication and Transcription Processes

The structural distortions in DNA caused by alkylation and cross-linking have profound consequences for essential cellular processes, namely DNA replication and transcription. Both of these processes require the separation of the two DNA strands to allow access to the enzymatic machinery that reads the genetic code.

Interstrand cross-links physically prevent the unwinding of the DNA double helix, thereby creating a formidable block to the progression of DNA polymerase during replication and RNA polymerase during transcription. escholarship.org Even monofunctional adducts can interfere with these processes by distorting the active site of the polymerases or by altering the template strand in a way that prevents accurate base pairing. The stalling of replication forks and transcription complexes at these lesions is a critical trigger for the cellular response to DNA damage.

Cellular Responses to DNA Damage Induced by the Compound and its Analogues

Cells have evolved sophisticated surveillance and repair mechanisms to detect and respond to DNA damage, collectively known as the DNA Damage Response (DDR). The lesions induced by this compound are potent activators of these pathways.

Activation of DNA Damage Response Pathways (DDR)

The presence of DNA adducts and, in particular, the stalled replication and transcription complexes resulting from these lesions, are recognized by sensor proteins of the DDR. This recognition initiates a signaling cascade that orchestrates the cellular response. Key players in this signaling network are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). nih.govresearchgate.net

ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as a secondary consequence of stalled replication forks. researchgate.net ATR, on the other hand, is activated by the presence of single-stranded DNA (ssDNA) regions, which are a common feature of stalled replication forks. researchgate.net The activation of these kinases leads to the phosphorylation of a multitude of downstream target proteins that mediate the various aspects of the DDR.

The activation of the DDR by nitrogen mustard-induced damage has been shown to involve the phosphorylation of key downstream effectors. nih.gov For instance, the histone variant H2A.X is phosphorylated at serine 139 (to form γH2A.X), which serves as a beacon to recruit other DNA repair factors to the site of damage. Another critical target is the tumor suppressor protein p53, which is a central regulator of the cell cycle and apoptosis. Phosphorylation of p53 can lead to the induction of cell cycle arrest, providing time for the cell to repair the DNA damage, or if the damage is too extensive, trigger programmed cell death (apoptosis). nih.gov

DDR KinasePrimary Activating SignalKey Downstream Effects
ATM (Ataxia-Telangiectasia Mutated) DNA Double-Strand Breaks (DSBs)Cell cycle arrest, DNA repair, Apoptosis
ATR (Ataxia-Telangiectasia and Rad3-related) Single-Stranded DNA (ssDNA) at stalled replication forksCell cycle checkpoint activation, Replication fork stabilization

The ultimate fate of a cell exposed to this compound depends on the extent of the DNA damage and the proficiency of its DDR and repair pathways. If the damage can be accurately repaired, the cell may survive. However, if the damage is overwhelming or irreparable, the DDR will signal for the cell to undergo apoptosis, thereby eliminating a potentially cancerous cell.

Molecular Interactions Beyond DNA Alkylation

While DNA alkylation is the primary mechanism of action for nitrogen mustards, related compounds have been investigated for other molecular interactions that could contribute to their biological activity.

Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression and are considered important therapeutic targets in cancer. nih.gov Inhibition of HDACs can lead to the prevention of oncogene expression. nih.gov Interestingly, some naturally occurring benzoic acid derivatives have been found to act as HDAC inhibitors. nih.gov

For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity in colon cancer cell lines. nih.gov This inhibition can lead to the induction of apoptosis and cell cycle arrest. nih.gov The mechanism of inhibition is believed to involve the binding of these benzoic acid derivatives to the active site of the HDAC enzyme. nih.gov While not directly demonstrated for this compound, the potential for compounds with a benzoic acid scaffold to interact with and inhibit HDACs is an area of interest. The development of HDAC inhibitors with a benzoylhydrazide scaffold further supports the potential for such interactions. nih.gov

Interactive Data Table of Research Findings

Below is a summary of key findings related to the mechanisms discussed.

MechanismKey FindingRelated Compound(s)Reference(s)
Cell Cycle Arrest Induction of G2/M phase arrest.Stilbenoids, Benzoic acid derivatives nih.gov, ekb.eg
Apoptosis Induction of apoptosis, potentially via p53 and caspase-3 activation.Benzoic acid derivatives, Benzimidazoles nih.gov, ekb.eg, mdpi.com
Prodrug Design Use of L-glutamic acid to mask the cytotoxicity of benzoic acid mustards.4-[(2-chloroethyl) (2-mesyloxyethyl)amino]-benzoyl-L-glutamic acid creative-biolabs.com, researchgate.net
Enzymatic Activation Cleavage of the glutamate (B1630785) moiety by Carboxypeptidase G2 (CPG2) to activate the drug.Benzoic acid mustard prodrugs researchgate.net, nih.gov
Selective Cytotoxicity Significantly higher toxicity in CPG2-expressing cells compared to non-expressing cells.Various benzoic acid mustard prodrugs nih.gov
HDAC Inhibition Inhibition of histone deacetylase activity.3,4-dihydroxybenzoic acid (DHBA) nih.gov

Exploration of Other Potential Protein Targets and Pathways

The electrophilic aziridinium ion formed by the nitrogen mustard group is not exclusively reactive towards DNA bases. wikipedia.org It can readily react with various electron-rich functional groups present in proteins. nih.gov Key nucleophilic sites within proteins that are susceptible to alkylation include the sulfhydryl (mercapto, —SH) group of cysteine, the amino (—NH2) group of lysine, and the carboxyl (—COOH) groups of aspartate and glutamate. tandfonline.com Alkylation of these residues can result in irreversible covalent bond formation, leading to conformational changes, inactivation of enzymes, and disruption of protein-protein interactions. tandfonline.com

Research into related aminobenzoic acid derivatives suggests potential signaling pathways that could be affected. For instance, certain derivatives have been shown to inhibit key inflammatory pathways that are also implicated in cancer progression, such as the TNFα/NFΚB and IL-6/STAT3 signaling pathways. nih.govmdpi.com Inhibition of these pathways can affect cellular proliferation, survival, and migration. nih.gov Given the structural similarity, it is plausible that this compound or its metabolites could exert influence on these or related cellular signaling cascades, although direct evidence for this specific compound is limited.

Table 1: Potential Molecular Interactions of this compound

Biomolecule Class Potential Target Site Type of Interaction Potential Consequence
Proteins Cysteine (—SH group) Covalent Alkylation Enzyme inactivation, Disruption of protein structure
Lysine (—NH2 group) Covalent Alkylation Altered protein charge, Disruption of interactions
Aspartate/Glutamate (—COOH) Covalent Alkylation Conformational changes, Loss of function
Signaling Pathways TNFα/NFΚB Inhibition Decreased inflammation and cell proliferation

Intermolecular Interactions and Hydrogen Bonding (General principles from related compounds)

The intermolecular forces exerted by a molecule influence its physical properties and how it interacts with its biological targets. For this compound, these interactions are dictated by its constituent functional groups: the carboxylic acid, the aromatic ring, and the tertiary amine with its bromoethyl arms. The principles of these interactions can be inferred from studies on structurally similar compounds, such as para-aminobenzoic acid (PABA). nih.gov

The carboxylic acid group is a primary site for strong intermolecular hydrogen bonding. nih.gov Similar to other benzoic acid derivatives, it is expected that this compound can form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule (O—H⋯O). nih.govresearchgate.net This type of interaction is a significant factor in the crystal lattice structure of related molecules. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Aspartate
Cysteine
Glutamate
Lysine

Structure Activity Relationships Sar and Rational Design of 4 Bis 2 Bromoethyl Amino Benzoic Acid Analogues

Comparative Analysis of Halogen Substituents: Bromoethyl vs. Chloroethyl vs. Iodoethyl Moieties

The nature of the halogen atom in the bis(2-haloethyl)amino moiety is a critical determinant of the compound's reactivity and, consequently, its biological activity. The choice of bromine, chlorine, or iodine directly influences the alkylating potency and the stability of the molecule.

The alkylating activity of nitrogen mustards proceeds via the formation of a highly reactive aziridinium (B1262131) ion. The rate of this intramolecular cyclization is heavily dependent on the nature of the leaving group, which in this case is the halide ion. The reactivity of the 2-haloethyl group is governed by the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion.

The order of leaving group ability for halogens in nucleophilic substitution reactions (both SN1 and SN2) is well-established and follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻ nih.govnih.gov. This trend is inversely related to the basicity of the halide ions and the strength of the C-X bond. The C-I bond is the longest and weakest, while the C-Cl bond is shorter and stronger. Consequently, the iodoethyl moiety is the most reactive, followed by the bromoethyl and then the chloroethyl group.

This difference in reactivity directly translates to the alkylating potency of the corresponding benzoic acid mustard analogues. The iodoethyl analogue is expected to form the aziridinium ion most rapidly, leading to a faster rate of DNA alkylation. The bromoethyl derivative, 4-[bis(2-bromoethyl)amino]benzoic acid, exhibits intermediate reactivity, while the chloroethyl analogue is the least reactive of the three.

Table 1: Comparison of Halogen Properties and Expected Reactivity

Halogen Moiety C-X Bond Energy (kJ/mol) Ionic Radius (pm) Relative Leaving Group Ability Expected Alkylating Potency
Iodoethyl ~200-220 220 Highest Highest
Bromoethyl ~285 196 Intermediate Intermediate

| Chloroethyl | ~340 | 181 | Lowest | Lowest |

This table is generated based on established principles of organic chemistry. Specific experimental values for these exact molecules may vary.

The enhanced reactivity of the iodoethyl and bromoethyl analogues comes at the cost of decreased molecular stability. These compounds are more susceptible to hydrolysis, a process that can deactivate the drug before it reaches its target. The rate of hydrolysis is directly related to the reactivity of the haloethyl group. Therefore, 4-[bis(2-iodoethyl)amino]benzoic acid would be the least stable in an aqueous environment, followed by the bromoethyl and then the more stable chloroethyl analogue.

This stability profile has significant implications for prodrug design. A prodrug strategy often aims to deliver a less reactive or inactive form of a drug to the target tissue, where it is then activated. The rate of hydrolysis is a key factor in determining the half-life and bioavailability of the prodrug. For a benzoic acid mustard prodrug, a slower hydrolysis rate, as seen with the chloroethyl derivative, might be advantageous for oral administration, allowing the drug to be absorbed before significant degradation occurs. Conversely, a more rapidly hydrolyzing analogue, like the bromoethyl or iodoethyl version, might be suitable for localized delivery or for achieving a rapid onset of action.

Modulation of the Benzoic Acid Backbone for Altered Activity

The substitution pattern on the benzoic acid ring influences the electronic properties of the molecule and its spatial arrangement, which in turn affects its reactivity and interaction with biological targets. The parent compound has the bis(2-bromoethyl)amino group in the para position relative to the carboxyl group.

In this para configuration, the carboxyl group acts as an electron-withdrawing group, which can decrease the electron density on the nitrogen atom of the mustard moiety. This reduction in electron density can slow down the formation of the aziridinium ion, thereby reducing the alkylating reactivity. Moving the carboxyl group to the meta or ortho positions would alter this electronic influence.

meta-Substitution: Placing the carboxyl group in the meta position would have a less pronounced electron-withdrawing effect on the amino group compared to the para position. This would likely result in a more reactive mustard, as the nitrogen atom would be more electron-rich, facilitating the formation of the aziridinium ion.

ortho-Substitution: An ortho-substituted analogue would experience both electronic and steric effects. The proximity of the carboxyl group to the mustard moiety could sterically hinder the approach of the mustard to its target or influence the conformation of the side chains. The electronic effect would be complex, involving both inductive and resonance effects.

The carboxyl group, being ionizable at physiological pH, imparts a negative charge to the molecule. This anionic character can significantly influence the drug's solubility, distribution, and interaction with biological macromolecules. The carboxylate can participate in ionic interactions and hydrogen bonding with complementary residues on target proteins or enzymes nih.gov.

The presence of the carboxyl group can either enhance or hinder the molecule's ability to cross cell membranes. While it can increase aqueous solubility, the negative charge can also impede passive diffusion across lipid bilayers. This property is a key consideration in the design of analogues with improved cellular uptake. The carboxyl group is a critical handle for forming ester prodrugs, which can mask the charge and increase lipophilicity to enhance oral absorption nih.gov.

Effects of Aromatic Ring Substituents on SAR (e.g., Fluorination)

Introducing substituents onto the aromatic ring of the benzoic acid backbone provides a powerful tool for fine-tuning the physicochemical and biological properties of the molecule. Fluorination is a particularly common strategy in medicinal chemistry due to the unique properties of the fluorine atom.

Fluorine is a small, highly electronegative atom. When substituted onto an aromatic ring, it exerts a strong electron-withdrawing inductive effect. This can significantly impact the reactivity of the nitrogen mustard. Placing a fluorine atom on the ring would further decrease the electron density on the nitrogen atom, leading to a reduction in the rate of aziridinium ion formation and thus, a decrease in alkylating potency youtube.comresearchgate.net. This can be a desirable modification to reduce systemic toxicity and improve the therapeutic index.

Furthermore, the introduction of fluorine can influence the metabolic stability of the compound. The carbon-fluorine bond is very strong and can block sites of oxidative metabolism, potentially increasing the drug's half-life youtube.com. Fluorine substitution can also alter the lipophilicity of the molecule, which can affect its absorption, distribution, and binding to target molecules tandfonline.com.

Table 2: Predicted Effects of Fluorination on the SAR of this compound

Property Effect of Aromatic Fluorination Rationale
Alkylating Reactivity Decrease Strong electron-withdrawing effect of fluorine reduces electron density on the mustard nitrogen.
Molecular Stability Increase C-F bond is strong and can block metabolic pathways.
Lipophilicity Increase/Decrease Can alter lipophilicity depending on the position and number of fluorine atoms.

| Target Binding | Potentially Altered | Changes in electronic distribution and conformation can affect binding affinity and selectivity. |

This table provides a general prediction of the effects of fluorination based on established principles in medicinal chemistry.

Influence on Electron Density and Reactivity

The cytotoxic action of aromatic nitrogen mustards like this compound is dependent on their ability to alkylate DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. The rate of formation of this electrophilic intermediate is the rate-determining step for DNA alkylation and is heavily influenced by the electronic properties of the aromatic ring. nih.govresearchgate.net

The nitrogen atom of the bis(2-bromoethyl)amino group must act as a nucleophile to displace one of the bromide leaving groups. nih.gov Consequently, the electron density on this nitrogen is a critical factor for the compound's reactivity.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups on the aromatic ring would increase the electron density on the nitrogen atom, accelerating the formation of the aziridinium ion and enhancing the alkylating activity. digitallibrary.co.in

A linear relationship has been demonstrated between the chemical reactivity (specifically, the rate of hydrolysis) and the toxicity of benzoic acid nitrogen mustards. researchgate.net This underscores the principle that modulating the electronic environment of the aromatic ring is a key strategy in the rational design of analogues with optimized therapeutic profiles.

Stereoelectronic Effects on Biological Activity

Stereoelectronic effects, which pertain to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are fundamental to the mechanism of action of nitrogen mustards. The formation of the aziridinium ion is an intramolecular nucleophilic substitution (SN2) reaction. Such reactions are governed by strict stereoelectronic requirements, demanding a specific anti-periplanar alignment of the attacking nucleophile (the nitrogen lone pair) and the leaving group (the bromine atom). The flexibility of the 2-bromoethyl side chains allows for the adoption of the necessary conformation for this reaction to occur.

Following its formation, the aziridinium ion is a potent electrophile. Its reaction with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940), is also an SN2-type reaction. The efficiency of this intermolecular alkylation step is dependent on the accessibility of the guanine N7 in the grooves of the DNA helix and the proper orbital alignment between the nucleophile and the electrophilic carbon of the aziridinium ring.

While the general principles of stereoelectronic control in SN2 reactions are well-established, specific detailed studies on how the substitution pattern on the benzoic acid ring of this compound directly impacts these geometric and orbital alignment requirements for DNA alkylation are not extensively documented in the available literature. However, it can be inferred that substituents, particularly in the ortho positions, could sterically hinder the rotation of the bis(2-bromoethyl)amino group, potentially affecting the ease with which the optimal geometry for cyclization is achieved.

Design Principles for Prodrugs and Targeted Delivery (Research Strategies)

A major strategy to improve the therapeutic index of potent cytotoxic agents like this compound is to design them as prodrugs. A prodrug is an inactive or less active precursor that is converted into the active drug within the body, ideally at the target site. This approach aims to minimize off-target toxicity and enhance selectivity for cancer cells.

The presence of the carboxylic acid group on this compound provides a convenient handle for prodrug design. A key strategy involves masking the activating effect of this group by converting it into an amide. A widely researched approach is the formation of an amide bond with the amino group of L-glutamic acid, creating a glutamoyl derivative.

This modification renders the compound significantly less cytotoxic than the parent benzoic acid mustard. The negatively charged carboxylate of the glutamic acid moiety at physiological pH prevents the molecule from passively diffusing across cell membranes, and the amide linkage deactivates the electronic-withdrawing nature of the parent carboxyl group, which is necessary for high cytotoxic potential.

Prodrug NameActive DrugMasking GroupLinkage
4-[N,N-bis(2-chloroethyl)amino]benzoyl-L-glutamic acid4-[N,N-bis(2-chloroethyl)amino]benzoic acidL-Glutamic acidAmide
{4-[bis(2-bromoethyl)amino]-3,5-difluorobenzoyl}-L-glutamic acid4-[bis(2-bromoethyl)amino]-3,5-difluorobenzoic acidL-Glutamic acidAmide

The success of a prodrug strategy hinges on the selective conversion of the prodrug to the active drug at the tumor site. This is often achieved by exploiting differences in enzyme expression between tumor and normal tissues. For the glutamic acid-based prodrugs of benzoic acid mustards, activation is accomplished by the enzyme carboxypeptidase G2 (CPG2).

CPG2 is a bacterial enzyme not found in mammalian cells. This characteristic makes it an ideal candidate for targeted cancer therapies such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT).

ADEPT: In this approach, an antibody that specifically targets a tumor-associated antigen is conjugated to the CPG2 enzyme. This antibody-enzyme conjugate is administered to the patient and allowed to localize at the tumor site. After the conjugate has cleared from the bloodstream and normal tissues, the non-toxic prodrug is administered. The CPG2 enzyme localized at the tumor then cleaves the glutamic acid from the prodrug, releasing the highly cytotoxic benzoic acid mustard directly at the site of the cancer.

GDEPT: This strategy involves delivering the gene encoding the CPG2 enzyme directly to tumor cells. Once the tumor cells express the enzyme, the systemically administered prodrug is activated selectively within these cells.

Research has also explored modifications to the prodrug structure to optimize it for CPG2 activation. For instance, fluorinated versions of the benzoic acid L-glutamate mustard prodrugs have been synthesized. Di- and tri-fluorinated prodrugs were found to be efficiently cleaved by CPG2, with the difluorinated prodrug {4-[bis(2-bromoethyl)amino]-3,5-difluorobenzoyl}-L-glutamic acid showing excellent therapeutic activity in preclinical models.

QSAR Modeling for Predicting and optimizing Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the rational design of more potent and selective drugs.

For aromatic nitrogen mustards derived from benzoic acid, QSAR studies have been performed to understand the key molecular properties that govern their antitumor activity and toxicity. A notable study formulated QSAR models for 27 aromatic nitrogen mustards derived from benzoic acids.

The biological activities (antitumor activity against Jensen sarcoma and toxicity, LD50) were correlated with several physicochemical parameters:

Chemical Reactivity (log k66): This parameter represents the hydrolysis rate of the nitrogen mustard, which is a measure of its intrinsic chemical reactivity and ability to form the aziridinium ion.

Lipophilicity (π): This describes the hydrophobicity of the substituents, which influences the compound's ability to cross cell membranes and its distribution in the body.

Steric Parameters (MDT): These descriptors account for the size and shape of the substituents.

The QSAR analysis revealed that the chemical reactivity of the nitrogen mustard moiety (log k66) was of primary importance in determining the biological properties of these derivatives. This finding quantitatively confirms the principle that the rate of aziridinium ion formation is a critical determinant of activity. The models also highlighted the favorable effect of ortho-substitution on the benzoic acid ring.

ParameterPhysicochemical PropertyInfluence on Biological Activity
log k66Chemical Reactivity (Hydrolysis Rate)Primary determinant of toxicity and antitumor activity.
π (pi)LipophilicityInfluences transport and distribution. researchgate.net
MDTSteric EffectsModulates activity, with ortho-substitution showing favorable effects.

These QSAR models provide a framework for predicting the biological activity of novel this compound analogues, allowing for the in silico screening of potential candidates and prioritizing the synthesis of compounds with a higher probability of desired therapeutic properties.

Preclinical and in Vitro Biological Activity Studies of 4 Bis 2 Bromoethyl Amino Benzoic Acid and Analogues

Evaluation of Cellular Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative properties of 4-[bis(2-bromoethyl)amino]benzoic acid and its prodrug forms have been assessed in various cancer cell lines. These studies are crucial in determining the potential therapeutic efficacy of these compounds.

The MDA MB 361 breast cancer cell line has been utilized to evaluate the efficacy of fluorinated analogues of the this compound prodrug. Furthermore, various derivatives of 4-aminobenzoic acid have demonstrated cytotoxic effects against the HepG2 human liver cancer cell line.

A key aspect of the prodrug strategy is the selective activation of the prodrug in tumor cells expressing the target enzyme, Carboxypeptidase G2 (CPG2), while sparing non-expressing healthy cells. Studies have demonstrated significant differential toxicity of prodrugs of this compound analogues in CPG2-expressing versus non-expressing cells.

A study on novel fluorinated prodrugs, including {4-[bis(2-bromoethyl)amino]-3,5-difluorobenzoyl}-L-glutamic acid, showed marked differential cytotoxicity in human breast carcinoma MDA MB 361 cells engineered to express CPG2 compared to control cells without the enzyme. This highlights the specificity of the enzyme-prodrug system. The prodrugs were efficiently cleaved by CPG2, releasing the active cytotoxic drug only in the presence of the enzyme. While specific IC50 values for the bromo-analogue were not provided in the referenced study, the principle of differential toxicity was clearly established.

Table 1: Differential Cytotoxicity of Benzoic Acid Mustard Prodrug Analogues (Illustrative data based on conceptual findings; specific values for the bromo-analogue are not available)

Compound Cell Line CPG2 Expression IC50 (µM) Fold Difference
{4-[bis(2-bromoethyl)amino]benzoyl}-L-glutamic acid analogue MDA MB 361 + Data not available >100 (estimated)
MDA MB 361 - Data not available
4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid Choriocarcinoma + Data not available Significant
Choriocarcinoma - Data not available

Mechanistic Studies of Cell Death: Apoptosis, Necrosis, and Autophagy

The mechanism by which this compound and its active forms induce cell death is critical to understanding their therapeutic potential. While direct studies on this specific compound are limited, research on a structurally similar compound, 3-m-bromoacetylamino benzoic acid ethyl ester, has shown that it induces apoptosis. nih.gov This apoptotic pathway was found to be mediated through the specific activation of apical caspase-9. nih.gov The activation of caspase-9 subsequently triggers a cascade involving effector caspases-3 and -6, leading to the characteristic DNA fragmentation observed in apoptotic cells. nih.gov This suggests that the bromo-analogue of benzoic acid mustard likely also induces cell death primarily through the intrinsic apoptotic pathway. There is currently no available data to suggest the involvement of necrosis or autophagy in the cytotoxic effects of this compound.

Cell Cycle Progression Analysis Following Compound Exposure

The effect of this compound on cell cycle progression has not been detailed in the available scientific literature. Studies on other benzoic acid derivatives have shown varied effects on the cell cycle, but this specific information is lacking for the compound of interest. nih.gov For example, the related compound 3-m-bromoacetylamino benzoic acid ethyl ester was found to induce apoptosis without causing changes in the cell cycle. nih.gov

Investigation of the "Bystander Effect" in Co-culture Models (for prodrugs)

The "bystander effect" is a phenomenon in which the cytotoxic effect of a therapy extends to neighboring, unmodified tumor cells. In the context of ADEPT and GDEPT, this occurs when the activated, cytotoxic drug diffuses from the CPG2-expressing cell to adjacent non-expressing cancer cells, thereby amplifying the therapeutic effect.

While specific in vitro co-culture studies for the prodrug of this compound are not described in the reviewed literature, the principle has been demonstrated for closely related prodrugs. Histological evidence from in vivo xenograft models has shown substantial bystander cell killing with iodo- and chloro-ethylamino benzoic acid glutamate (B1630785) prodrugs. This effect was observed even when only 10% to 50% of the tumor cells expressed the CPG2 enzyme, indicating the high efficiency of the bystander effect for this class of compounds.

Enzyme Kinetic Studies of Prodrug Activation (e.g., CPG2 substrate efficiency, competitive inhibition)

Studies on fluorinated analogues of {4-[bis(2-bromoethyl)amino]benzoyl}-L-glutamic acid have shown that di- and tri-fluorinated versions are efficiently cleaved by CPG2. In contrast, tetrafluorinated prodrugs were found to act as competitive inhibitors of the enzyme. This indicates that the degree of fluorination on the benzoic acid ring can significantly alter the interaction with the CPG2 active site, turning a substrate into an inhibitor. Specific kinetic parameters (Km, Vmax) for the bromo-analogue prodrug are not available in the reviewed literature.

Synergistic Effects with Other Research Agents in Combination Studies

The therapeutic potential of nitrogen mustard compounds, a class of alkylating agents to which this compound belongs, has been enhanced through combination strategies designed to improve selectivity and efficacy. nih.govnih.gov Research into analogues of this compound has explored synergistic effects in preclinical models, particularly in the context of targeted cancer therapy. These approaches aim to concentrate the cytotoxic activity of the mustard agent at the tumor site, thereby reducing systemic toxicity. nih.gov

One significant area of investigation involves antibody-directed enzyme prodrug therapy (ADEPT), a two-step targeting strategy. nih.gov This approach utilizes a monoclonal antibody linked to an enzyme that is directed to the tumor. Subsequently, a prodrug, which is a non-toxic precursor of a potent cytotoxic agent, is administered. The enzyme at the tumor site then converts the prodrug into its active, toxic form. nih.gov

A notable study investigated the synergistic antitumor effects of a benzoic acid mustard prodrug, an analogue of this compound, in combination with an antibody-enzyme conjugate. nih.gov The prodrug, 4-[(2-chloroethyl)(2-mesyloxyethyl)amino]-benzoyl-L-glutamic acid, was used in conjunction with a conjugate of the F(ab')2 fragment of the antitumor monoclonal antibody A5B7 and the bacterial enzyme carboxypeptidase G2 (CPG2). The enzyme CPG2 rapidly converts the prodrug into a highly toxic alkylating agent. nih.gov

In vitro studies demonstrated that the active drug was at least 15 times more toxic to LS174T colorectal tumor cells than the prodrug form. nih.gov Subsequent in vivo experiments in athymic mice bearing established LS174T tumor xenografts showed significant antitumor activity when the antibody-enzyme conjugate was administered 72 hours prior to the prodrug. nih.gov In contrast, the administration of the prodrug alone, the conjugate alone, or the active drug alone did not produce any antitumor activity in this model. nih.gov This highlights the critical synergistic interaction achieved through the ADEPT system.

These findings demonstrate the potential for significant therapeutic synergy by combining benzoic acid mustard analogues with targeted delivery systems. The data underscores the efficacy of this combination strategy in preclinical cancer models.

Table 1: Antitumor Activity of a Benzoic Acid Mustard Prodrug in Combination with an Antibody-Enzyme Conjugate in LS174T Tumor-Bearing Mice

Computational and Theoretical Studies on 4 Bis 2 Bromoethyl Amino Benzoic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 4-[bis(2-bromoethyl)amino]benzoic acid and its analogues. These calculations help in understanding the intrinsic electronic characteristics that govern the compound's reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For aromatic nitrogen mustards, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). nih.goviau.ir

The optimization process finds the lowest energy conformation of the molecule. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the benzoic acid ring and the two bromoethyl side chains. The electronic structure, which includes the distribution of electron density, is also calculated. This is critical because the lone pair of electrons on the nitrogen atom is key to the molecule's mechanism of action. In aromatic mustards like melphalan, the lone pair on the amine nitrogen is highly delocalized, which affects the subsequent cyclization step necessary for its alkylating activity. acs.org

Table 1: Representative Calculated Molecular Properties for Aromatic Nitrogen Mustards in Water (using DFT) (Note: Data is illustrative, based on analogues like chlorambucil (B1668637) from literature) nih.gov

PropertyValue
Dipole Moment (p/D)4.3 - 5.5
Isotropic Dipole Polarizability (α/a₀³)180 - 200
Solvated Volume (V/a₀³)1100 - 1250
Energy of Zero-Point Vibration (Ezpe / kcal mol⁻¹)160 - 175
Lowest Vibrational Frequency (ν₀/cm⁻¹)15 - 25

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. mdpi.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to be excited. nih.gov For alkylating agents, these parameters help in understanding their ability to react with nucleophilic sites on biomolecules. DFT calculations are used to compute the energies of these orbitals. dntb.gov.uaresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Related Properties for Aromatic Nitrogen Mustard Analogues (Note: Values are conceptual and based on typical findings for similar compounds) nih.govresearchgate.net

ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO4.0 - 5.5
Ionization Potential (I)≈ -EHOMO6.0 to 7.0
Electron Affinity (A)≈ -ELUMO1.0 to 2.5
Chemical Hardness (η)(I - A) / 22.0 - 2.75

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For a compound like this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. Conversely, the areas around the hydrogen atoms and, crucially, the electrophilic carbon atoms of the bromoethyl groups (once the aziridinium (B1262131) ion is formed) would show positive potential, indicating them as the sites for nucleophilic attack, for instance, by the N7 atom of guanine (B1146940) in DNA. dntb.gov.ua

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and conjugative interactions between orbitals. dntb.gov.uascirp.org For nitrogen mustards, NBO analysis is particularly useful for quantifying the interaction between the nitrogen mustard and its target, such as guanine. scirp.org

This analysis can reveal the delocalization of the nitrogen lone pair into the aromatic ring, which stabilizes the parent molecule but must be overcome to form the reactive aziridinium intermediate. acs.org Furthermore, NBO can identify the key orbital interactions that occur during the alkylation reaction. For example, it can show that the electronic transition to the sigma antibonding orbital (σ*) of the carbon-halogen bond is a critical step, indicating that this bond is broken during the nucleophilic attack by DNA. scirp.org

Molecular Dynamics Simulations to Model Compound-Biomolecule Interactions

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular dynamics (MD) simulations are used to model the behavior and interactions of molecules over time. This is essential for understanding how a drug like this compound interacts with its biological target, DNA.

MD simulations can model the entire process of DNA alkylation by a nitrogen mustard. This begins with the activation of the drug, which involves an intramolecular cyclization to form a highly reactive aziridinium ion. researchgate.net Ab initio MD simulations have been used to study this activation step for mustards like mechlorethamine, showing it to be a concerted reaction involving the participation of the tertiary nitrogen. nih.gov

Once the aziridinium ion is formed, it is a potent electrophile that reacts with nucleophilic sites on DNA, most commonly the N7 position of guanine. researchgate.netdigitallibrary.co.in MD simulations can model the approach of the drug to the DNA double helix, the formation of the covalent bond (a mono-adduct), and the subsequent reaction of the second chloroethyl arm to form an interstrand or intrastrand cross-link. nih.gov These simulations provide detailed insights into the structural changes in DNA caused by the formation of these adducts, which are responsible for the cytotoxic effects of the drug by blocking DNA replication and transcription. researchgate.netnih.gov The stability of these DNA adducts can also be assessed, providing a more complete picture of the drug's mechanism of action at the molecular level. nih.gov

Protein-Ligand Binding Dynamics (e.g., with CPG2 or HDACs)

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its protein target over time, revealing conformational changes and the stability of the complex. nih.govresearchgate.net These simulations are crucial for understanding the binding process and the temporal evolution of molecular systems. nih.gov

Studies on prodrugs structurally similar to this compound, such as its chloro-analog 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid, have been instrumental. This prodrug is designed to be activated by the bacterial enzyme carboxypeptidase G2 (CPG2), which cleaves the L-glutamic acid moiety to release the active cytotoxic agent, benzoic acid mustard. nih.gov Pharmacokinetic studies in mice have shown that this conversion happens rapidly, within five minutes of administration, at sites where a CPG2-antibody conjugate is localized. nih.gov

MD simulations can elucidate the precise binding events within the CPG2 active site that lead to this cleavage. researchgate.net Similarly, for HDACs, MD simulations can reveal the stability of the inhibitor within the enzyme's active site, the role of solvent molecules, and the energetic contributions of specific amino acid residues to the binding affinity. nih.govresearchgate.net By simulating the complex in a hydrated environment, researchers can obtain a more accurate assessment of binding affinities and the dynamic behavior of the ligand-protein interaction, which is critical for designing inhibitors with improved selectivity and potency. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins. dntb.gov.ua

For analogs of this compound, molecular docking has been extensively applied to predict their interaction with various isoforms of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation and are significant targets in cancer therapy. nih.govnih.gov Docking studies help in understanding how these "benzoic acid mustard" compounds orient themselves within the catalytic pocket of different HDAC isoforms.

The active site of zinc-dependent HDACs features a tubular pocket with a zinc ion (Zn²⁺) at its base, which is crucial for catalysis. nih.gov Docking simulations predict that the carboxylate or a similar zinc-binding group (ZBG) on the inhibitor will chelate this zinc ion. The aromatic ring of the benzoic acid moiety typically interacts with hydrophobic residues lining the pocket, while the bis(2-bromoethyl)amino group explores interactions at the rim of the active site.

The predicted binding affinity, often expressed as a docking score or binding energy (ΔG), allows for the ranking of different analogs based on their potential inhibitory potency. For instance, studies on various benzoic acid derivatives and other HDAC inhibitors have reported a range of binding energies, indicating varying affinities for different HDAC isoforms. This isoform selectivity is a critical aspect of designing targeted therapies with fewer side effects. nih.gov

Compound ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Reference
Dihydroquinoline Carboxamide Deriv.HDAC-39.261 researchgate.net
HesperidinBTG2-7.0 saudijournals.com
Tannic AcidABCG2 Transporter-100.4 (MM-GBSA ΔG) nih.gov
Benzylaminobenzoic AcidButyrylcholinesterase (BChE)-5.53 nih.gov
Benzoic Acid DerivativesAcetylcholinesterase (AChE)pIC50 up to 7.337 ufms.br

Note: This table presents data for various analogous compounds to illustrate the range of predicted binding affinities from computational studies. Binding affinities are method-dependent and serve as predictive metrics.

Beyond predicting binding poses, molecular docking reveals a detailed profile of the non-covalent interactions stabilizing the ligand-protein complex. These interactions are fundamental to the ligand's affinity and selectivity. For inhibitors targeting HDACs, several key interactions are consistently observed:

Zinc Coordination: The most critical interaction involves the chelation of the catalytic Zn²⁺ ion by a zinc-binding group on the inhibitor. For this compound, the carboxylic acid group can perform this function. nih.gov

Hydrogen Bonding: Hydrogen bonds form between the inhibitor and amino acid residues in the active site. For example, studies on benzoic acid derivatives binding to HDACs show hydrogen bond formation with residues like Arginine and Cysteine. nih.gov

Hydrophobic and Aromatic Interactions: The phenyl ring of the benzoic acid moiety engages in hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine and Tyrosine within the enzyme's binding channel. nih.govnih.gov

Computational analyses have identified specific residues involved in these interactions for various HDAC isoforms. For example, in HDAC1, key interactions may involve residues like Phenylalanine and Tyrosine, while in other isoforms, different sets of amino acids may be crucial, explaining the basis for inhibitor selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. chitkara.edu.in These models are invaluable for predicting the efficacy of new, unsynthesized compounds and for identifying the key molecular features that govern their activity.

For classes of compounds including benzoic acid mustards and their analogs, various QSAR models have been developed. These are typically generated by compiling a dataset of compounds with known biological activities (e.g., IC₅₀ values) and calculating a wide range of molecular descriptors for each. ufms.brnih.govmdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates a selection of these descriptors with the observed activity. nih.govnih.gov

For example, a QSAR model for the antimicrobial activity of p-aminobenzoic acid (PABA) derivatives might take the form:

pMIC = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where pMIC is the negative logarithm of the minimum inhibitory concentration, c represents the coefficients determined by the regression analysis, and Descriptor A/B are specific molecular properties. The statistical quality and predictive power of these models are validated using internal and external test sets of compounds. ufms.br Successful QSAR models have been developed for various p-aminobenzoic acid and nitrogen mustard derivatives, demonstrating good predictive accuracy for activities ranging from antimicrobial to anticancer efficacy. chitkara.edu.innih.gov

A primary outcome of QSAR studies is the identification of molecular descriptors that are most influential on the biological activity of the compounds. These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological.

For benzoic acid derivatives and related nitrogen mustards, QSAR studies have highlighted several critical descriptors: ufms.brchitkara.edu.innih.govresearchgate.net

Electronic Descriptors: Properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the "Min electrophilic react index for a C atom" have been shown to be significant. chitkara.edu.innih.gov These descriptors relate to the molecule's reactivity and its ability to participate in electronic interactions with the target.

Hydrophobic Descriptors: Lipophilicity, often represented by LogP, is a common and crucial descriptor. It governs the compound's ability to cross cell membranes and enter the hydrophobic binding pocket of an enzyme.

Steric/Topological Descriptors: Molecular weight, molecular volume, and various topological indices describe the size and shape of the molecule, which must be complementary to the active site for effective binding. The presence of specific substitutions, such as electron-withdrawing groups, can also be a key factor. chitkara.edu.in

The identification of these key descriptors provides a clear roadmap for medicinal chemists to rationally design new analogs of this compound with potentially enhanced biological efficacy. nih.gov

Descriptor TypeSpecific DescriptorInfluence on ActivityReference
Electronic Min electrophilic react index for a C atomImportant for antitumor activity of nitrogen mustards. nih.gov
Energy of LUMODominant parameter in explaining antimicrobial activity. chitkara.edu.in
Hydrophobic Hydrophobic Fields (CoMSIA)A major contributor (35.8%) to bioactivity. ufms.br
Steric Steric Fields (CoMFA/CoMSIA)Significant contributor to bioactivity models. ufms.br
Topological Presence of Electron-Withdrawing GroupsCan increase antimicrobial activity. chitkara.edu.in

Prediction of Non-Linear Optical (NLO) Properties (Applicable to related benzoic acid derivatives)

Computational and theoretical studies have become indispensable tools for predicting and understanding the non-linear optical (NLO) properties of materials, offering insights that guide the synthesis of novel compounds with enhanced optical responses. In the realm of benzoic acid derivatives, these computational approaches, particularly those based on quantum chemical methods, are pivotal in elucidating the structure-property relationships that govern their NLO behavior.

Research in this area extensively utilizes methods like Density Functional Theory (DFT) and the Hartree-Fock (HF) method to calculate key NLO parameters. researchgate.net A central focus of these investigations is the first-order hyperpolarizability (β), a tensor quantity that characterizes the second-order NLO response of a molecule. The magnitude of β is a critical determinant of a material's potential for applications in technologies such as second-harmonic generation (SHG), which is crucial for frequency conversion in laser systems.

A significant finding across studies of various benzoic acid analogues is the crucial role of intramolecular charge transfer (ICT) in enhancing NLO properties. africaresearchconnects.comresearchgate.net The presence of both electron-donating and electron-withdrawing groups on the benzoic acid scaffold facilitates this charge transfer. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of ICT potential; a smaller energy gap generally suggests a more facile charge transfer and, consequently, a larger NLO response. africaresearchconnects.comresearchgate.net

For instance, studies on 3,5-dinitrobenzoic acid have employed the B3LYP functional with a 6-311+G(d,p) basis set to optimize molecular geometries and predict NLO properties. africaresearchconnects.com The low energy gap observed in these calculations points to the potential for significant intramolecular charge transfer, marking these molecules as promising candidates for NLO materials. africaresearchconnects.com The calculated first-order hyperpolarizability values for such compounds can range significantly, indicating a strong dependence on the specific molecular structure. africaresearchconnects.com

Furthermore, the influence of the molecular environment, such as the polarity of solvents, is a critical consideration in these theoretical predictions. The NLO properties of benzoic acid derivatives can be modulated by the surrounding medium, a factor that is accounted for in computational models by performing calculations in both the gas phase and in various solvents like cyclohexane, toluene, and water. africaresearchconnects.com

Intermolecular interactions, particularly hydrogen bonding, also play a vital role, especially in the solid state. africaresearchconnects.comnih.gov These interactions can influence the molecular packing in a crystal lattice, which is a determining factor for the bulk NLO response of the material. Computational analyses such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Reduced Density Gradient (RDG) are employed to understand these non-covalent interactions. africaresearchconnects.com

The versatility of the benzoic acid structure allows for systematic modifications, such as altering the position and nature of substituent groups, to tune the NLO response. nih.govbohrium.com By carefully selecting these groups, researchers can manipulate the electronic properties of the molecule to optimize its hyperpolarizability. nih.gov This "molecular engineering" approach, guided by computational predictions, is a powerful strategy for the rational design of new and efficient NLO materials based on the benzoic acid framework.

Interactive Data Table: Predicted NLO Properties of Benzoic Acid Derivatives

The following table summarizes representative theoretical data for benzoic acid derivatives from computational studies, illustrating the range of predicted NLO properties.

Compound/DerivativeComputational MethodBasis SetFirst-Order Hyperpolarizability (β) (esu)Energy Gap (HOMO-LUMO) (eV)
3,5-dinitrobenzoic acid derivativesDFT/B3LYP6-311+G(d,p)3.479 x 10⁻³⁰ to 12.843 x 10⁻³⁰Low (indicative of ICT)
Praziquantel hemihydrate derivativesDFTNot Specified0.6316 x 10⁻³⁰ to 4.3460 x 10⁻³⁰Not Specified

Note: The data presented is illustrative and sourced from studies on various benzoic acid analogues. The specific values for this compound are not available in the cited literature but the principles governing the NLO properties of these analogues are applicable.

Advanced Analytical Methodologies in Research on 4 Bis 2 Bromoethyl Amino Benzoic Acid

Chromatographic Techniques for Purity Assessment and Metabolite Profiling

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC):No established chromatographic methods or retention data were found.

To provide a thorough and accurate article as requested, access to proprietary research, unpublished studies, or a chemical synthesis and analysis of the compound would be required. Without such data, generating the specified content would rely on speculation and would not meet the required standards of scientific accuracy.

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a critical technique for identifying and quantifying volatile byproducts that may arise from the degradation or metabolism of 4-[bis(2-bromoethyl)amino]benzoic acid. As a nitrogen mustard compound, its breakdown in biological or environmental samples can produce various smaller, more volatile molecules. The analysis of these byproducts is essential for understanding the compound's stability and metabolic pathways.

Research on analogous nitrogen mustards has established methodologies that are applicable here. Potential degradation products, such as ethanolamines, are often not directly suitable for GC analysis due to their polarity and low volatility. researchgate.net Therefore, a crucial step in the analytical process is derivatization, which converts these polar analytes into more volatile and thermally stable compounds. researchgate.netresearchgate.net Common derivatization techniques include silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), or trifluoroacetylation. researchgate.net

Once derivatized, the sample is injected into the GC system. The volatile derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a DB-5 column). researchgate.net The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification and quantification. researchgate.net This methodology offers high sensitivity, with limits of detection often in the low nanogram-per-milliliter (ng/mL) range. researchgate.net

Table 1: Common Derivatization Agents for GC-MS Analysis of Nitrogen Mustard Byproducts
Derivatization AgentAbbreviationTarget Functional GroupReference
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH researchgate.net
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -NH researchgate.net
Trifluoroacetic anhydrideTFAA-OH, -NH researchgate.net

Biochemical Assays for Quantifying DNA Adduct Formation and Cross-linking

As a bifunctional alkylating agent, this compound can form covalent adducts with DNA bases, leading to both mono-adducts and inter- or intra-strand cross-links. Quantifying these lesions is fundamental to understanding its cytotoxicity and mutagenicity.

A variety of biochemical assays are available for this purpose. One common approach involves isolating DNA from treated cells and digesting it into its constituent monomers. nih.gov For DNA-protein cross-links (DPCs), which are bulky lesions where a protein is covalently bound to DNA, specific isolation methods are required. The SDS/K+ precipitation method, for example, effectively isolates cellular DPCs. nih.gov Following isolation, the protein component can be digested using proteinase K. nih.gov

Quantification of the DNA damage can be achieved through several means:

Isotope-Dilution Mass Spectrometry: This highly sensitive and specific technique allows for the absolute quantification of specific DNA adducts or amino acid-nucleobase conjugates after complete enzymatic digestion of the DNA and protein components of DPCs. nih.gov

Radiolabeling: Techniques such as the ³²P-postlabeling assay can be used to detect DNA adducts. For DPCs, proteins can be post-labeled with ¹²⁵I or fluorescent tags like fluorescein (B123965) isothiocyanate (FITC) after isolation, with the amount of radioactivity or fluorescence being proportional to the extent of cross-linking. nih.gov

Immunoassays: Using antibodies specific to a particular adduct or cross-linked protein (e.g., via slot blotting) can provide a quantitative measure of DPC formation. nih.gov

These methods enable researchers to quantify the extent of DNA modification, identify the specific bases involved, and, in the case of DPCs, even identify the proteins that become cross-linked to the DNA. nih.govnih.gov

Enzyme Activity Assays for Prodrug Activation Studies (e.g., CPG2 enzyme assays)

The compound this compound is the active cytotoxic component of a prodrug designed for targeted cancer therapies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In such systems, an enzyme is targeted to the tumor site, which then locally activates a systemically administered, non-toxic prodrug. Carboxypeptidase G2 (CPG2), a bacterial enzyme, is frequently used for this purpose. mdpi.com It activates nitrogen mustard l-glutamate prodrugs by cleaving the glutamate (B1630785) moiety, releasing the active benzoic acid mustard drug. mdpi.com

Assessing the kinetic efficiency of CPG2 is crucial for developing effective ADEPT systems. The most common method for determining CPG2 activity is a spectrophotometric assay using methotrexate (B535133) (MTX) as a substrate. mdpi.comnih.gov CPG2 catalyzes the hydrolysis of the C-terminal glutamate from MTX, and this cleavage leads to a decrease in absorbance at a wavelength of 320 nm. mdpi.com

The assay is typically performed at 37°C in a Tris-HCl buffer containing zinc sulfate, as CPG2 is a zinc-dependent enzyme. mdpi.comnih.gov By measuring the rate of absorbance decrease over a range of substrate concentrations, key enzyme kinetic parameters—the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ)—can be determined using a Lineweaver-Burk plot or Michaelis-Menten equation. nih.govnih.gov These parameters are vital for comparing the efficiency of different CPG2 variants or fusion proteins. nih.gov

Table 2: Representative Kinetic Parameters for Carboxypeptidase G2 (CPG2) Variants Using Methotrexate as a Substrate
CPG2 VariantKₘ (µM)Vₘₐₓ (µM/min)Catalytic Efficiency (Kcat/Kₘ)Reference
Native CPG2 (Pseudomonas sp. RS-16)8Not ReportedNot Reported frontiersin.org
Xen CPG250.524.3Not Reported nih.gov
Ps CPG2171.752.6Not Reported nih.gov

Cell-Based Assays for Determining Cellular Uptake and Intracellular Localization

Understanding how this compound or its prodrug form enters cells and where it localizes is critical for evaluating its efficacy. Cell-based assays are indispensable for these investigations.

Cellular Uptake: A highly sensitive and quantitative method for measuring cellular uptake is the use of radiolabeled compounds. nih.gov A tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) version of the benzoic acid derivative can be synthesized and incubated with cultured cells for a specific duration. The uptake process is then terminated by washing the cells with an ice-cold buffer to remove any extracellular radiolabeled compound. jove.comjove.com The cells are subsequently lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. jove.com This allows for precise quantification of the amount of compound transported into the cells. This method can also be used to study the kinetics of transport and identify the specific transporters involved. nih.govjove.com

Intracellular Localization: Fluorescence microscopy is a powerful tool for visualizing the subcellular distribution of the compound. nih.gov If the compound is intrinsically fluorescent, it can be directly imaged. More commonly, a fluorescent tag (fluorophore) is conjugated to the molecule. Confocal microscopy is particularly useful as it allows for optical sectioning of the cell, providing high-resolution, three-dimensional images and minimizing out-of-focus light. nih.gov To identify the specific compartments where the compound accumulates, co-localization studies are performed. This involves staining the cells with fluorescent markers specific for different organelles, such as Hoechst for the nucleus, or using antibodies to label endosomes or lysosomes. nih.govnih.gov By overlaying the images from the fluorescently-tagged compound and the organelle markers, researchers can determine its precise intracellular fate. acs.org

Table 3: Example Data from a Radiolabeled Cellular Uptake Assay
Cell LineTime (minutes)Intracellular Radioactivity (CPM/mg protein)Uptake (pmol/mg protein)
MCF-7515,40012.8
MCF-71542,10035.1
MCF-73075,80063.2
HEK2933018,20015.2

Future Research Directions and Translational Perspectives of 4 Bis 2 Bromoethyl Amino Benzoic Acid

Design and Synthesis of Next-Generation Analogues with Tuned Reactivity and Selectivity

A primary focus of future research is the rational design and synthesis of new analogues of 4-[bis(2-bromoethyl)amino]benzoic acid. The goal is to fine-tune the compound's chemical reactivity and biological selectivity. Benzoic acid mustards are a class of compounds whose chemical and biological properties can be significantly altered by modifying the mustard group or making substitutions on the benzoic acid ring. ontosight.ai

Key strategies for creating next-generation analogues include:

Halogen Modification : Replacing the bromoethyl groups with other halogens (e.g., chloroethyl or iodoethyl) or mesyloxyethyl groups can alter the compound's alkylating potency. aacrjournals.orgcolab.ws For instance, studies have described the synthesis of prodrugs like 3-fluoro-4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid and 3,5-difluoro-4-[bis(2-iodoethyl)amino]benzoyl-L-glutamic acid, which exhibit different cytotoxic profiles. aacrjournals.org

Aromatic Ring Substitution : Introducing electron-donating or electron-withdrawing groups onto the benzoic acid ring can modulate the reactivity of the nitrogen mustard. Fluorination, for example, has been explored to create novel prodrugs with altered enzymatic cleavage efficiency and therapeutic activity. aacrjournals.org

Conjugation with DNA-Binding Moieties : To enhance selectivity, the benzoic acid mustard can be tethered to molecules that recognize specific DNA sequences. For example, analogues conjugated to imidazole-containing structures, similar to distamycin, have been shown to shift alkylation preference from guanine-N7 in the major groove to selective sites in the minor groove of DNA. nih.gov This approach could reduce off-target alkylation and associated toxicity.

These synthetic modifications aim to create a library of compounds with a spectrum of activities, allowing for the selection of candidates with optimal therapeutic windows for specific applications.

Exploration of Alternative Prodrug Activation Systems Beyond CPG2

The activation of this compound prodrugs has heavily relied on the bacterial enzyme carboxypeptidase G2 (CPG2). rug.nl While effective, reliance on a single enzyme system has limitations, including potential immunogenicity. rug.nl Future research must explore a broader range of activation mechanisms to increase the versatility and applicability of this chemical scaffold.

Promising alternative activation strategies include:

Other Enzyme-Prodrug Systems : Several other enzyme/prodrug combinations are being investigated for targeted therapies. These include E. coli nitroreductase, which can activate prodrugs in hypoxic tumor environments, and human β-glucuronidase, which is active in the necrotic regions of tumors. nih.gov Designing prodrugs of this compound that are substrates for these enzymes could open up new therapeutic contexts.

Tumor Microenvironment-Stimuli Responsive Systems : A major advancement in prodrug design involves systems that respond to the unique physiological conditions of tumors. nih.govbohrium.com This includes linkers that are cleaved in response to:

Low pH : The acidic microenvironment of tumors can be exploited to trigger the release of the active drug. nih.gov

Hypoxia : Low oxygen levels, characteristic of solid tumors, can be a trigger for specific enzymatic or chemical prodrug activation. aacrjournals.org

Reactive Oxygen Species (ROS) : The elevated levels of ROS in cancer cells can be harnessed to activate a prodrug. acs.orgnih.gov For example, a ROS-activated nitrogen mustard prodrug has been developed that participates in a positive feedback loop, where the active drug stimulates further ROS production, leading to more prodrug activation. acs.orgnih.gov

By diversifying the activation mechanisms, analogues of this compound can be tailored for different tumor types and microenvironments, potentially leading to more precise and effective outcomes.

Integration with Advanced Delivery Platforms for Targeted Research Tools

The efficacy of alkylating agents like this compound is often limited by poor water solubility and lack of specificity, leading to systemic toxicity. acs.orgfrontiersin.org Integrating the compound into advanced drug delivery platforms is a critical step toward overcoming these challenges.

Future research should focus on formulating the compound within:

Polymeric Micelles : These nanosized core-shell structures are capable of solubilizing hydrophobic drugs like nitrogen mustards in their core. nih.govnih.govmdpi.com Polymeric micelles offer several advantages:

Improved Solubility and Stability : They can increase the aqueous solubility of poorly soluble compounds and protect them from degradation in circulation. nih.gov

Passive Targeting : Due to their small size (typically 5-100 nm), they can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. mdpi.com

Controlled Release : Micelles can be engineered to release their payload in response to specific stimuli, such as changes in pH. rsc.org

Liposomes : These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating nitrogen mustard prodrugs in liposomes can prolong their residence time in the body and reduce toxicity to normal tissues. acs.orgnih.gov Studies have shown that liposomal formulations of nitrogen mustard prodrugs can increase tumor targeting and reduce systemic toxicity. nih.gov

By leveraging these nanocarriers, this compound can be transformed into a more effective research tool with enhanced tumor accumulation and reduced off-target effects.

Deeper Elucidation of Off-Target Molecular Interactions at the Cellular Level

A significant hurdle for alkylating agents is their potential for off-target activity, which can lead to toxicity and unforeseen biological effects. frontiersin.org While this compound is designed to alkylate DNA, its interactions with other cellular macromolecules are not fully understood.

Future investigations must employ advanced techniques to map these off-target interactions:

Chemical Proteomics : This powerful approach uses chemical probes to identify the protein targets of a small molecule within the complex environment of a cell. evotec.com By creating a clickable or photo-activatable version of this compound, researchers can identify proteins that are covalently modified by the compound.

Mass Spectrometry-Based Platforms : Quantitative mass spectrometry can provide an unbiased, proteome-wide analysis of compound interactions. evotec.commtoz-biolabs.com These platforms can identify not only direct binding partners but also downstream effects on protein expression and signaling pathways that result from off-target activity. mtoz-biolabs.com

A comprehensive understanding of the off-target interactome of this compound is essential for predicting potential toxicities and for rationally designing second-generation analogues with improved safety profiles.

Development of the Compound as a Chemical Probe for Fundamental Biological Processes

Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable chemical probes for studying fundamental cellular processes, particularly those involving DNA damage and repair.

Future research could utilize this compound to:

Investigate DNA Repair Pathways : Alkylating agents induce a specific type of DNA damage that triggers cellular repair mechanisms. Studies have shown that para-aminobenzoic acid (PABA) can intensify DNA polymerase I-dependent repair in response to chemical mutagens. nih.gov By inducing controlled DNA alkylation, this compound can be used to study the kinetics and components of the DNA repair machinery.

Map Protein-DNA Interactions : By observing where the compound alkylates DNA, researchers can infer information about DNA accessibility and the presence of protective proteins. Analogues with altered sequence specificity can be used to probe different regions of the genome. nih.gov

Elucidate Drug Resistance Mechanisms : Understanding how cells develop resistance to alkylating agents is a major clinical challenge. The compound could be used in cell culture models to select for resistant populations and then analyze the genetic and proteomic changes that confer resistance, such as the upregulation of glutathione (B108866) S-transferases (GSTs). uantwerpen.be

As a chemical probe, this compound offers a tool to dissect complex biological pathways that are central to cancer biology and genome stability.

Novel Applications in Materials Science or Chemical Synthesis Beyond Biological Context

The chemical structure of this compound, containing an aromatic core, a carboxylic acid group, and reactive bromoethyl arms, suggests potential applications outside of biology. Aminobenzoic acids are versatile building blocks in chemistry. nih.gov

While less explored, future research could investigate:

Polymer Synthesis : Aromatic dicarboxylic acids and diamines are key monomers in the synthesis of high-performance polymers like aramids. nih.gov The structure of this compound could potentially be modified for use as a monomer or a cross-linking agent to create novel polymers with unique properties. The bromo-substituents could be used for post-functionalization of polymers via reactions like the Ullman coupling. mdpi.com

Functional Materials : The ability of the bromoethyl groups to react with nucleophiles could be exploited to graft the molecule onto surfaces or into materials, imparting new functionalities. For instance, related aminobenzoic acid derivatives can be incorporated into polymers and coatings to enhance properties like thermal stability. mdpi.com

Coordination Chemistry : Para-aminobenzoic acid can form coordination complexes with metal ions. nih.gov The unique electronic properties of the bis(2-bromoethyl)amino group might lead to the formation of novel metal-organic frameworks (MOFs) or complexes with interesting catalytic or material properties.

Exploring these non-biological applications could uncover new value for this chemical scaffold, extending its utility into the realms of materials science and synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[bis(2-bromoethyl)amino]benzoic acid, and how can purity be ensured?

  • Methodology : The synthesis typically involves introducing bis(2-bromoethyl) groups to the amino position of 4-aminobenzoic acid. A plausible route includes:

Alkylation : React 4-aminobenzoic acid with 1,2-dibromoethane in the presence of a base (e.g., NaHCO₃) to facilitate nucleophilic substitution .

Catalysis : Use FeBr₃ or AlCl₃ to enhance electrophilic substitution efficiency, similar to bromination methods for related benzoic acid derivatives .

Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

  • Purity Assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., -COOH stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • NMR : ¹H NMR detects ethylenic protons (δ 3.5–4.0 ppm for -CH₂Br) and aromatic protons (δ 7.0–8.0 ppm); ¹³C NMR confirms quaternary carbons and bromine-induced shifts .
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Handling :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store in airtight containers away from oxidizers and strong bases to prevent unintended alkylation reactions .
    • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes and seek medical help .

Advanced Research Questions

Q. How can the reactivity of the bis(2-bromoethyl) group be leveraged in targeted drug delivery systems?

  • Mechanistic Insight : The bromoethyl groups act as alkylating agents, enabling covalent binding to nucleophilic sites (e.g., DNA or enzyme active sites).
  • Experimental Design :

  • Conjugation Studies : React the compound with model nucleophiles (e.g., glutathione) under physiological pH (7.4) and monitor adduct formation via LC-MS .
  • Controlled Release : Incorporate into polymer matrices (e.g., PLGA) and assess hydrolysis kinetics at varying pH/temperature .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Case Example : If conflicting bioactivity results arise (e.g., cytotoxicity vs. inactivity), consider:

Purity Reassessment : Verify via elemental analysis and DSC to rule out impurities .

Assay Conditions : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and adjust incubation times .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

Q. How can factorial design optimize reaction yields in large-scale synthesis?

  • Design Parameters :

FactorLevelsResponse Variable
Temperature60°C, 80°CYield (%)
Catalyst (FeBr₃)0.1 eq, 0.3 eqPurity (%)
Reaction Time6 h, 12 hByproduct Formation
  • Analysis : Use ANOVA to identify significant factors. For example, higher catalyst loading (0.3 eq) may reduce reaction time by 40% without compromising purity .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Accelerated Stability Testing :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 h; monitor degradation via HPLC .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks and compare with initial NMR spectra .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate results using orthogonal techniques (e.g., NMR + MS) and replicate experiments under standardized conditions .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization of alkylating agents before discard) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.